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Compound of Interest

Compound Name: 2'5'-Dimethoxypropiophenone

Cat. No.: B1360061

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2',5'-Dimethoxypropiophenone, a valuable building block in organic synthesis. This
document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, complete with detailed experimental protocols and visual aids to
facilitate understanding and application in research and development.

Chemical Structure and Properties

e IUPAC Name: 1-(2,5-dimethoxyphenyl)propan-1-one
e Synonyms: 2',5'-Dimethoxypropiophenone

e CAS Number: 5803-30-5

e Chemical Formula: C11H1403

» Molecular Weight: 194.23 g/mol

o Appearance: Colorless to pale yellow liquid

e Boiling Point: 145-147 °C at 10 mmHg

e Melting Point: 8-9 °C
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Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and MS data for 2',5'-
Dimethoxypropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR (Proton NMR) Data

. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

7.25 d 3.1 1H H-6'
7.05 dd 9.0,3.1 1H H-4'
6.88 d 9.0 1H H-3'
3.85 S - 3H OCHs
3.78 S - 3H OCHs
2.95 q 7.2 2H -CH2-
1.15 t 7.2 3H -CHs

13C NMR (Carbon-13 NMR) Data
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Chemical Shift (8) ppm Assighment
200.5 C=0
1535 Cc-2'
153.3 C-5
128.9 C-1
121.1 C-6'
113.8 c-4'
112.7 C-3
56.0 OCHs
55.7 OCHs
36.5 CHa-
8.5 -CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2',5'-Dimethoxypropiophenone exhibits the following characteristic absorption

bands.
Wavenumber (cm—?) Intensity Assignment
2975 Medium C-H stretch (aliphatic)
1675 Strong C=0 stretch (aromatic ketone)
1585, 1495 Medium C=C stretch (aromatic ring)
1280, 1220 Strong C-O stretch (aryl ether)
1045 Strong C-O stretch (alkyl ether)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (EI) mass spectrum of 2',5'-Dimethoxypropiophenone
shows the following significant fragments.

m/z Relative Abundance (%) Assighment

194 25 [M]* (Molecular lon)
165 100 [M - C2Hs]*

137 30 [M - CzHs - COJ*

109 15 [M - C2Hs - CO - COJ*
77 10 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring both *H and
13C NMR spectra.

Sample Preparation: Approximately 10-20 mg of 2',5'-Dimethoxypropiophenone was
dissolved in 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane
(TMS) as an internal standard.

H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 8278 Hz

Acquisition Time: 3.98 s
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13C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 24038 Hz

Acquisition Time: 1.36 s

Data Processing: The raw data was processed using MestReNova software. Fourier
transformation was applied, followed by phase and baseline correction. Chemical shifts were
referenced to the TMS signal (0.00 ppm for *H NMR) or the CDCls solvent peak (77.16 ppm for
13C NMR).

IR Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR
(Universal Attenuated Total Reflectance) accessory was used.

Sample Preparation: A small drop of neat 2',5'-Dimethoxypropiophenone was placed directly
onto the diamond crystal of the UATR accessory.

Acquisition:

Spectral Range: 4000-400 cm~1

Resolution: 4 cm—1

Number of Scans: 8

Data Format: Transmittance

Data Processing: The spectrum was acquired and processed using the Spectrum 10 software.
The background spectrum of the clean ATR crystal was automatically subtracted from the
sample spectrum.
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Mass Spectrometry

Instrumentation: A Shimadzu GCMS-QP2010 Ultra gas chromatograph-mass spectrometer was

used.

Sample Preparation: A dilute solution of 2',5'-Dimethoxypropiophenone in dichloromethane
(1 mg/mL) was prepared.

Gas Chromatography (GC) Conditions:

Injection Volume: 1 pL (split mode, 50:1)

Injector Temperature: 250 °C

Column: SH-Rxi-5Sil MS (30 m x 0.25 mm, 0.25 pm)

Oven Program: Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold

for 5 min.

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

Mass Spectrometry (MS) Conditions:

lonization Mode: Electron lonization (El)

lonization Energy: 70 eV

lon Source Temperature: 200 °C

Interface Temperature: 280 °C

Scan Range: m/z 40-500

Data Processing: The data was acquired and processed using GCMSsolution software. The
mass spectrum was obtained by averaging the scans across the chromatographic peak
corresponding to 2',5'-Dimethoxypropiophenone.

Visualizations
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Spectroscopic Analysis Workflow

General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Key Structural Features and Spectroscopic Correlations
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Key Structural Features and Spectroscopic Correlations

2'5-Dimethoxypropiophenone Structure

romatic Protons (H-3, H-4', H-6) Aliphatic Protons (-CHzCHs) Methoxy Protons (-OCH:) Carbonyl Carbon (C=0)
56.8-7.3 ppm ppm 3.8 ppm 5200 ppm

C-0 Streich Molecular lon
1280, 1220 ¢+ (strong) miz 194

Click to download full resolution via product page

Caption: Structure-Spectra Correlations.

 To cite this document: BenchChem. [Spectroscopic Profile of 2',5'-Dimethoxypropiophenone:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360061#spectroscopic-data-of-2-5-
dimethoxypropiophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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